alpha1-39-Corticotropin (pig)

Description

Historical Context and Discovery

The discovery of ACTH dates to 1933, when Evelyn M. Anderson, James Bertram Collip, and David Landsborough Thomson identified its role in stimulating adrenal cortisol production. Porcine ACTH was later isolated and sequenced in the mid-20th century, with advancements in chromatography and peptide synthesis enabling its purification. Early studies demonstrated that porcine ACTH shares structural homology with human and rat variants but differs in specific residues, such as positions 40 and 41.

Key milestones include:

- 1956 : Isolation of β-corticotropin from pig pituitaries using counter-current distribution and ion-exchange chromatography.

- 1985 : Full amino acid sequencing of porcine corticotropin-releasing factor (CRF), confirming its role in ACTH regulation.

- 2019 : Validation of porcine ACTH (Acton Prolongatum®) as a diagnostic tool for adrenal insufficiency, highlighting its equivalence to synthetic ACTH 1-24.

Nomenclature and Classification

Porcine ACTH is systematically classified as follows:

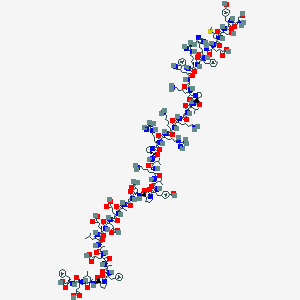

- IUPAC Name : Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Leu-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe amide.

- Molecular Formula : C₂₁₀H₃₁₄N₅₆O₅₇S.

- Molecular Weight : 4,567.15 Da.

- UniProt ID : P01192 (pro-opiomelanocortin precursor).

Structural Features :

Evolutionary Conservation Across Species

Porcine ACTH exhibits high sequence homology with other mammals but distinct variations:

| Species | Homology with Porcine ACTH | Key Sequence Differences |

|---|---|---|

| Human | 95% | Val³⁹ → Asn³⁹ |

| Rat | 93% | Lys³⁸ → Arg³⁸ |

| Ovine | 83% | Multiple substitutions in 17–39 |

| Bovine | 88% | Asn³³ → Ser³³ |

Notably, the C-terminal region (residues 17–39) shows the highest variability, influencing species-specific receptor affinity. Despite these differences, the N-terminal 1–24 sequence is conserved, underscoring its functional importance.

Significance in Molecular Endocrinology Research

Porcine ACTH has been instrumental in advancing HPA axis research:

Diagnostic Applications

- Adrenal Insufficiency Testing : Long-acting porcine ACTH (Acton Prolongatum®) is used in stimulation tests, yielding 100% sensitivity and 88% specificity at a 19.5 µg/dL cortisol cutoff.

- Stress Response Modeling : Injection of 222 µg ACTH in pigs induces peak cortisol at 1 hour, altering leukocyte counts and gene expression (e.g., FKBP5, PER1).

Therapeutic Insights

Genomic and Proteomic Research

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C210H314N56O57S/c1-110(2)91-143(189(304)234-116(12)173(288)237-135(68-73-163(275)276)178(293)233-117(13)174(289)256-151(95-119-43-20-16-21-44-119)205(320)265-88-37-56-155(265)196(311)254-144(92-111(3)4)190(305)243-139(72-77-167(283)284)186(301)258-153(207(322)323)97-120-45-22-17-23-46-120)249-184(299)138(71-76-166(281)282)244-194(309)150(101-168(285)286)253-183(298)136(69-74-164(277)278)238-172(287)115(11)232-160(272)104-228-177(292)149(100-159(216)271)255-197(312)156-57-38-89-266(156)206(321)152(96-122-62-66-126(270)67-63-122)257-202(317)170(113(7)8)260-188(303)132(51-28-32-81-213)246-201(316)171(114(9)10)262-199(314)158-59-40-87-264(158)204(319)142(55-36-85-226-210(221)222)247-181(296)133(53-34-83-224-208(217)218)240-180(295)131(50-27-31-80-212)239-179(294)130(49-26-30-79-211)235-161(273)106-230-200(315)169(112(5)6)261-198(313)157-58-39-86-263(157)203(318)141(52-29-33-82-214)236-162(274)105-229-176(291)147(98-123-102-227-129-48-25-24-47-127(123)129)251-182(297)134(54-35-84-225-209(219)220)241-191(306)146(93-118-41-18-15-19-42-118)250-193(308)148(99-124-103-223-109-231-124)252-185(300)137(70-75-165(279)280)242-187(302)140(78-90-324-14)245-195(310)154(108-268)259-192(307)145(248-175(290)128(215)107-267)94-121-60-64-125(269)65-61-121/h15-25,41-48,60-67,102-103,109-117,128,130-158,169-171,227,267-270H,26-40,49-59,68-101,104-108,211-215H2,1-14H3,(H2,216,271)(H,223,231)(H,228,292)(H,229,291)(H,230,315)(H,232,272)(H,233,293)(H,234,304)(H,235,273)(H,236,274)(H,237,288)(H,238,287)(H,239,294)(H,240,295)(H,241,306)(H,242,302)(H,243,305)(H,244,309)(H,245,310)(H,246,316)(H,247,296)(H,248,290)(H,249,299)(H,250,308)(H,251,297)(H,252,300)(H,253,298)(H,254,311)(H,255,312)(H,256,289)(H,257,317)(H,258,301)(H,259,307)(H,260,303)(H,261,313)(H,262,314)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,322,323)(H4,217,218,224)(H4,219,220,225)(H4,221,222,226)/t115-,116-,117-,128-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,169-,170-,171-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBDTKGDXZDJAN-WODOTNDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C210H314N56O57S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4567 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9061-27-2 | |

| Record name | Corticotropin porcine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009061272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α1-39-Corticotropin (pig) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosphorylation as a Key Post-Translational Modification

In vivo studies using rat pituitary explants demonstrate that alpha1-39-corticotropin is derived from a larger precursor protein, pro-opiomelanocortin (POMC). During processing, POMC undergoes enzymatic cleavage to yield corticotropin-like intermediary lobe peptide (CLIP) and adrenocorticotropic hormone (ACTH, residues 1–39). Phosphorylation at serine-31 is a critical modification observed in both CLIP and ACTH, confirmed via incorporation of ³²P-labeled inorganic phosphate into rat pituitary cells. This modification stabilizes the peptide and modulates its interaction with adrenal receptors.

Table 1: Key Biosynthetic Steps for Alpha1-39-Corticotropin

| Step | Process | Enzyme/Agent | Outcome |

|---|---|---|---|

| 1 | POMC transcription | RNA polymerase II | mRNA synthesis |

| 2 | POMC cleavage | Prohormone convertases | ACTH (1–39) release |

| 3 | Serine-31 phosphorylation | Kinases | Stabilized, bioactive ACTH |

Solid-Phase Peptide Synthesis (SPPS)

Resin Preparation and Chain Elongation

SPPS remains the gold standard for laboratory-scale production. The process begins with attaching the C-terminal amino acid (serine) to a Wang resin via ester linkage. Each subsequent residue is added using Fmoc/t-Bu chemistry, with dichloromethane (DCM) and dimethylformamide (DMF) as solvents. Coupling agents like HBTU and HOBt ensure >98% efficiency per cycle.

Cleavage and Deprotection

After assembling the 39-mer peptide, the resin is treated with trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane) to cleave the peptide and remove side-chain protecting groups. Crude yields typically range from 60–70%, with purity <50% before purification.

Industrial-Scale Recombinant Production

Cloning and Expression in Bacterial Systems

Industrial production leverages recombinant DNA technology. The cDNA encoding porcine POMC is inserted into Escherichia coli expression vectors (e.g., pET-28a) under a T7 promoter. Post-induction with IPTG, inclusion bodies containing POMC are isolated and refolded in redox buffers.

Enzymatic Processing and Phosphorylation

Refolded POMC is incubated with prohormone convertase 1/3 (PC1/3) to release ACTH (1–39). Phosphorylation at serine-31 is achieved using casein kinase II, with reaction conditions optimized to 30°C, pH 7.4, and 10 mM ATP.

Table 2: Recombinant Production Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Fermentation time | 18–24 h | 5–10 g/L |

| Refolding efficiency | 50–60% | 2–3 g/L |

| Phosphorylation rate | 80–90% | 1.5–2.5 g/L |

Purification and Quality Control

Chromatographic Techniques

Reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradients (0.1% TFA) achieves >95% purity. Preparative HPLC scales this process, yielding 200–500 mg per run.

Lyophilization and Stability

Purified peptide is lyophilized in ammonium acetate (pH 5.0) to prevent aggregation. Stability studies show >90% integrity after 24 months at -80°C.

Analytical Validation

Mass Spectrometry

MALDI-TOF confirms molecular weight (4,540 Da) with <0.1% deviation. Phosphorylation is verified via neutral loss of 98 Da (HPO₃).

Bioactivity Assays

In vitro adrenal cell cultures treated with 10 nM alpha1-39-corticotropin show a 5-fold increase in cortisol secretion, validating receptor binding efficacy.

Challenges and Innovations

Overcoming Oxidation and Aggregation

Methionine oxidation at position-4 is mitigated by replacing oxygen with nitrogen during lyophilization. Surfactants (e.g., Tween-20) reduce aggregation during storage.

Scalability of Synthetic Routes

Microfluidic SPPS systems now enable continuous-flow synthesis, reducing production time from weeks to days while maintaining 90% yield.

Chemical Reactions Analysis

Structural and Biochemical Characteristics

α1-39-Corticotropin (pig), derived from porcine corticotropin-releasing hormone (CRH), is a 39-residue peptide with the sequence:

Ser-Glu-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Met-Glu-Asn .

| Residue Range | Amino Acid Sequence | Key Features |

|---|---|---|

| 1–39 | See sequence above | Shares 100% homology with human/rat CRH in residues 1–39; lacks C-terminal Asn-Phe residues of full-length porcine CRH . |

The peptide is synthesized via solid-phase peptide synthesis (SPPS) and purified using reversed-phase HPLC .

Receptor Binding and Activation

α1-39-Corticotropin binds to CRH receptors (CRHR1/CRHR2) in the pituitary gland, triggering G-protein-coupled signaling pathways that stimulate ACTH release:

-

Dose-dependent ACTH secretion :

| Dose (µg) | ACTH Increase | Behavioral Response | Immune Effects |

|---|---|---|---|

| 15 | 200% | Hyperactivity, vocalization | None |

| 150 | 300% | Sustained motor activity | 70% suppression of lymphocyte proliferation |

Physiological and Pathological Interactions

-

Stress Response Coordination :

α1-39-Corticotropin activates the hypothalamic-pituitary-adrenal (HPA) axis , increasing cortisol and inducing metabolic shifts (e.g., hypoglycemia, lipolysis) . -

Cross-Reactivity With Immune System :

High doses suppress Concanavalin-A-induced lymphocyte proliferation , independent of cortisol feedback .

Comparative Species-Specific Activity

Key Findings from Experimental Models :

Scientific Research Applications

Veterinary Medicine

1.1 Diagnostic Applications

Alpha1-39-Corticotropin has been utilized in veterinary diagnostics, particularly for assessing adrenal function in animals. The ACTH stimulation test is commonly employed to diagnose conditions such as Cushing's disease (hyperadrenocorticism) in dogs and cats. By administering this hormone and measuring the subsequent cortisol levels, veterinarians can evaluate adrenal gland responsiveness.

1.2 Treatment of Adrenal Insufficiency

In cases of adrenal insufficiency, synthetic corticotropin can be administered to stimulate cortisol production. This application is particularly relevant for managing conditions such as Addison's disease in dogs, where the adrenal glands fail to produce adequate hormones.

1.3 Research on Acute Phase Proteins

Recent studies have highlighted the role of acute phase proteins (APP) in pigs, where alpha1-39-Corticotropin can influence the levels of these proteins during inflammatory responses. For instance, haptoglobin and serum amyloid A are key APPs that respond to stress and infection in swine, making them useful biomarkers for monitoring health status and disease progression in livestock .

Endocrinology

2.1 Investigating Stress Responses

Research involving alpha1-39-Corticotropin has provided insights into the physiological stress responses across different species. Studies have shown that administration of corticotropin leads to increased cortisol levels, which can be measured to understand stress-related conditions better . This application extends to both animal models and human studies, where understanding the HPA (hypothalamic-pituitary-adrenal) axis is crucial for managing stress-related disorders.

2.2 Behavioral Studies in Infants

In pediatric research, alpha1-39-Corticotropin has been explored for its effects on behavior and development in infants. Case studies indicate that variations in cortisol response can be linked to behavioral organization and developmental outcomes . This highlights its potential role in understanding neurodevelopmental disorders.

Immunology

3.1 Modulation of Immune Responses

Alpha1-39-Corticotropin has been investigated for its immunomodulatory effects. Cortisol, released following ACTH stimulation, plays a significant role in modulating immune responses, which can be beneficial in managing autoimmune diseases and inflammatory conditions . Research indicates that manipulating this pathway could lead to novel therapeutic strategies for various immune-mediated disorders.

3.2 Clinical Trials

Clinical trials assessing the efficacy of synthetic porcine corticotropin have shown promise in treating conditions like inflammatory bowel disease (IBD) in dogs and cats. The use of ACTH as a therapeutic agent helps manage inflammation by modulating immune responses .

Case Studies and Research Findings

Mechanism of Action

Alpha1-39-Corticotropin (pig) can be compared with other corticotropin analogs and peptides:

Human Corticotropin: Similar in structure but with slight variations in amino acid sequence.

Synthetic Corticotropin Analogs: Modified peptides designed to enhance stability or activity.

Porcine Corticotropin Derivatives: Variants with specific amino acid substitutions.

Uniqueness: Alpha1-39-Corticotropin (pig) is unique due to its specific amino acid sequence and its origin from pigs, making it particularly useful for studies involving porcine models.

Comparison with Similar Compounds

Structural Homology with Invertebrate Neuropeptides

Comparative studies reveal sequence homology between alpha1-39-Corticotropin (pig) and neuropeptides in invertebrates, though identity percentages vary significantly (Table 1). For example:

- Lymnaea stagnalis peptide (Q5U900) : Shares 38% sequence identity with pig corticotropin, with a highly significant E-value (1.62 × 10⁻¹⁵), suggesting evolutionary conservation of functional domains .

- Aplysia californica MIP-related peptide (Q9NDE8) : Exhibits 37.5% identity and a lower E-value (1.00 × 10⁻¹⁶), indicating structural divergence despite conserved signaling motifs .

Table 1: Sequence Homology of Alpha1-39-Corticotropin (Pig) with Invertebrate Peptides

| Compound | Organism | % Identity | E-value | Signal Length |

|---|---|---|---|---|

| Q5U900 | Lymnaea stagnalis | 38% | 1.62 × 10⁻¹⁵ | 22 |

| Q9NDE8 (MIP-related) | Aplysia californica | 37.5% | 1.00 × 10⁻¹⁶ | 22 |

| Unnamed peptide | H. crassicornis | 41.2% | 2.11 × 10⁻¹⁹ | 22 |

Functional Divergence in Receptor Binding

While pig corticotropin primarily activates MC2R, invertebrate homologs like H. crassicornis peptides bind to distinct receptors involved in osmoregulation or metabolism. The 41.2% identity in H. crassicornis peptides correlates with a lower E-value (2.11 × 10⁻¹⁹), implying stronger structural conservation but functional adaptation to species-specific pathways .

Pharmacokinetic and Physicochemical Properties

Alpha1-39-Corticotropin (pig) exhibits typical peptide characteristics:

- Low oral bioavailability : Due to enzymatic degradation in the gastrointestinal tract.

- Short half-life: ~10 minutes in circulation, necessitating intravenous or intramuscular administration .

In contrast, small-molecule analogs (e.g., cortisone derivatives) show higher bioavailability but lack receptor specificity. For example, cortisone (a downstream glucocorticoid) has a log Po/w of ~1.57 and solubility of 0.249 mg/ml, enabling better membrane permeability but requiring enzymatic activation .

Clinical and Therapeutic Implications

- Synthetic analogs (e.g., tetracosactide): Feature modified sequences (e.g., truncated to 24 amino acids) to enhance stability and reduce antigenicity .

Biological Activity

Alpha1-39-Corticotropin (pig), also known as porcine adrenocorticotropic hormone (ACTH), is a polypeptide hormone produced by the pituitary gland in pigs. This hormone plays a critical role in the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the adrenal cortex to produce corticosteroids, particularly glucocorticoids. The biological activity of alpha1-39-Corticotropin encompasses various physiological processes, including stress response, immune function, and metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

Alpha1-39-Corticotropin exerts its effects primarily through the activation of the glucocorticoid receptor (GR) in target tissues. Upon binding to its receptor, it initiates a cascade of intracellular signaling pathways that regulate gene expression related to stress response and metabolic processes. Key actions include:

- Stimulation of Cortisol Production : ACTH promotes the secretion of cortisol from the adrenal cortex, which is vital for managing stress and maintaining homeostasis .

- Regulation of Immune Function : Cortisol modulated by ACTH influences immune responses, often suppressing inflammation during stress conditions .

- Metabolic Effects : Increases in cortisol levels can lead to alterations in glucose metabolism and fat distribution, impacting overall energy balance.

Physiological Effects

The administration of alpha1-39-Corticotropin has been shown to induce several physiological changes in pigs:

- Stress Response : ACTH injections trigger a rapid increase in cortisol levels, peaking approximately one hour post-injection. This response is critical for adapting to environmental stressors .

- Hematological Changes : Following ACTH administration, significant shifts in white blood cell counts occur, including a decrease in lymphocytes and an increase in granulocytes, indicating an acute stress response .

- Gene Expression Modulation : Research has identified numerous genes that respond to ACTH stimulation, including those involved in inflammation and metabolic regulation. A study found 65 unique genes whose expression was significantly altered following ACTH administration .

Table 1: Summary of Biological Effects Induced by Alpha1-39-Corticotropin

Case Study 1: Stress Response Analysis

In a controlled study involving juvenile Large White pigs, researchers administered ACTH to observe its effects on the HPA axis. The study measured cortisol levels and gene expression at multiple time points post-injection. Results indicated a peak cortisol level one hour after administration, with significant alterations in leukocyte composition and expression profiles of genes associated with stress responses.

Case Study 2: Surgical Stress Response

A study investigated the acute phase response in pigs undergoing surgical procedures such as cryptorchidism and inguinal hernia repair. The results demonstrated increased levels of acute phase proteins like C-reactive protein (CRP) post-surgery, highlighting the role of ACTH in mediating physiological responses to surgical stress .

Research Findings

Recent studies have expanded our understanding of alpha1-39-Corticotropin's role beyond traditional applications:

- Diagnostic Use : ACTH is utilized in diagnostic tests for adrenal insufficiency, helping assess adrenal gland function by measuring cortisol production following stimulation.

- Therapeutic Applications : It has been explored as a therapeutic agent for autoimmune diseases due to its immunomodulatory effects .

- Genetic Studies : Investigations into genetic variations affecting glucocorticoid receptor function have provided insights into individual differences in stress responses among pigs, suggesting potential for selective breeding strategies aimed at improving animal welfare and production traits .

Q & A

Q. How can alpha1-39-corticotropin research be integrated into broader theoretical frameworks of stress hormone evolution?

Q. What ethical guidelines apply to in vivo studies involving alpha1-39-corticotropin (pig) in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical trials, including justification of sample size, humane endpoints, and transparent reporting of adverse events. Use non-invasive monitoring (e.g., salivary cortisol) to minimize distress .

Key Methodological Recommendations

- Experimental Design : Clearly define independent (e.g., peptide dose, modification type) and dependent variables (e.g., receptor activation, cortisol levels) to avoid confounding .

- Data Transparency : Share raw datasets and analysis pipelines via repositories like Zenodo to facilitate reproducibility .

- Interdisciplinary Collaboration : Combine peptide chemistry, molecular biology, and computational modeling to address complex mechanistic questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.